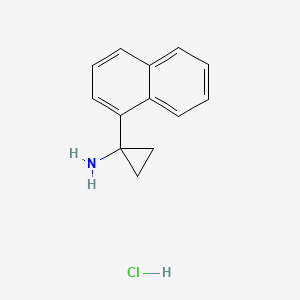

![molecular formula C13H18O2S B1425064 6-(叔丁基)-4,5,6,7-四氢苯并[b]噻吩-3-羧酸 CAS No. 1082602-24-1](/img/structure/B1425064.png)

6-(叔丁基)-4,5,6,7-四氢苯并[b]噻吩-3-羧酸

描述

“6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid” is a derivative of thiophene, a heterocyclic compound that contains a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential in industrial chemistry and material science, and they play a vital role in the advancement of organic semiconductors . They also exhibit many pharmacological properties .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives . Another method involves the reaction of N-Boc-4-aminopyrazole-5-carbaldehydes with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form pyrazolo[4,3-b]pyridine-6-carboxylates, which can be converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids .Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by a five-membered ring containing one sulfur atom . The specific structure of “6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid” could not be found in the available literature.Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, a reaction in the presence of two equivalents of 2,6-di-tert-butyl-4-methyl phenyl (BHT) confirmed that this reaction proceeds through a radical pathway . Mechanistically, an iminyl radical initially generates by a single-electron-transfer (SET) process .科学研究应用

Corrosion Inhibition

Thiophene derivatives are known to be effective corrosion inhibitors. The presence of the thiophene ring in 6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid can potentially be exploited in industrial chemistry to prevent corrosion of metals in harsh environments .

Organic Semiconductors

The compound’s structure suggests its utility in the development of organic semiconductors. Thiophene-based molecules play a significant role in advancing organic semiconductor technology, which is crucial for various electronic devices .

Organic Field-Effect Transistors (OFETs)

Due to the thiophene moiety, this compound could be used in the fabrication of OFETs. OFETs are an essential component in the creation of flexible electronic devices and have applications in displays and sensors .

Organic Light-Emitting Diodes (OLEDs)

The thiophene core of the compound is beneficial in the production of OLEDs. OLED technology is widely used in creating high-quality display screens for smartphones, TVs, and monitors .

Pharmacological Properties

Thiophene derivatives exhibit a range of pharmacological properties. The specific structure of 6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid could be explored for potential anti-inflammatory, antimicrobial, and anticancer activities, among others .

Anesthetic Applications

Given the structural similarity to known anesthetics like articaine, which contains a thiophene ring, there is potential for this compound to be used as a local anesthetic, particularly in dental procedures .

Synthesis of Biologically Active Compounds

The compound could serve as a precursor in the synthesis of various biologically active compounds. Its thiophene ring is a common feature in many drugs, and modifications to its structure could lead to the development of new therapeutic agents .

Material Science

In material science, the compound’s thiophene system could be utilized in the creation of new materials with unique properties, such as enhanced durability or electrical conductivity .

作用机制

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its exact mode of action. The compound contains a thiophene ring, which is a common motif in biologically active compounds . Thiophene derivatives are known to interact with various biological targets, leading to diverse physiological effects .

Biochemical Pathways

Thiophene derivatives are known to be involved in a wide range of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid are currently unknown . The compound’s tert-butyl group could potentially influence its pharmacokinetic properties, as tert-butyl groups are known to affect the steric congestion and conformational rigidity of molecules .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research on this specific compound . Thiophene derivatives are known to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental factors influencing the action of 6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid are currently unknown .

未来方向

属性

IUPAC Name |

6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2S/c1-13(2,3)8-4-5-9-10(12(14)15)7-16-11(9)6-8/h7-8H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZLGKPLGFUROM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)SC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Ethyl-6,9-diazaspiro[4.5]decane](/img/structure/B1424981.png)

![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1424983.png)

![2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide](/img/structure/B1424987.png)

![1H-Pyrrolo[3,2-b]pyridine 4-oxide](/img/structure/B1424989.png)

![5,6-dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1424991.png)

![2-chloro-N-{[2-(1H-pyrazol-1-ylmethyl)phenyl]methyl}acetamide](/img/structure/B1424992.png)

![6-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1424993.png)

![2-[4-Methoxy-3-(methylsulfanyl)phenyl]acetonitrile](/img/structure/B1424994.png)

![Ethyl 2-[(5-nitropyridin-2-yl)amino]acetate](/img/structure/B1425000.png)

![methyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1425002.png)